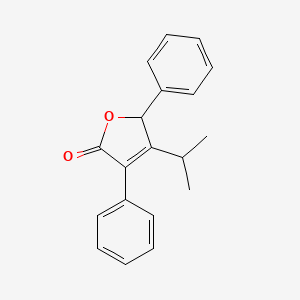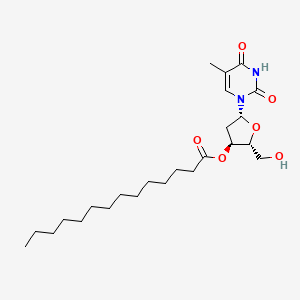
1,2-Ethanediamine, N-cyclohexyl-N'-(3,3-diphenylpropyl)-N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- is a complex organic compound with a unique structure that combines elements of cyclohexyl, diphenylpropyl, and propenyl groups
Preparation Methods
The synthesis of 1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- involves multiple steps. The primary synthetic route includes the following steps:
Formation of the cyclohexyl group: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring.
Introduction of the diphenylpropyl group: This step involves the addition of the diphenylpropyl group to the cyclohexyl ring through a series of reactions, including Friedel-Crafts alkylation.
Attachment of the propenyl group: The final step involves the addition of the propenyl group to the nitrogen atom of the ethylenediamine backbone.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- can be compared with other similar compounds, such as:
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-methyl-: This compound has a methyl group instead of a propenyl group, leading to different chemical and biological properties.
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-ethyl-: The presence of an ethyl group instead of a propenyl group results in variations in reactivity and applications.
The uniqueness of 1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
627519-16-8 |
|---|---|
Molecular Formula |
C26H36N2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
N'-cyclohexyl-N-(3,3-diphenylpropyl)-N'-prop-2-enylethane-1,2-diamine |
InChI |
InChI=1S/C26H36N2/c1-2-21-28(25-16-10-5-11-17-25)22-20-27-19-18-26(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h2-4,6-9,12-15,25-27H,1,5,10-11,16-22H2 |
InChI Key |
DUINCYDSPWXDEX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCNCCC(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



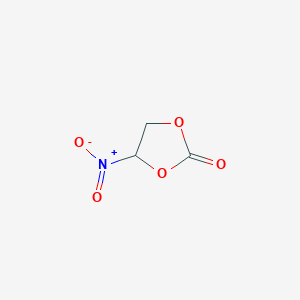
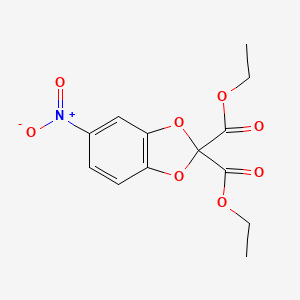

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
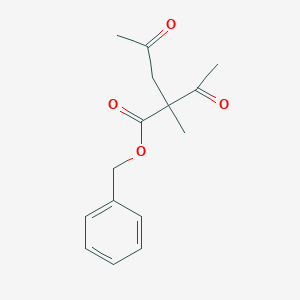

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)
